molecular formula C24H21NO3 B11323576 N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11323576
M. Wt: 371.4 g/mol
InChI Key: RVRGXLLDUZTSNH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound with a unique structure that includes an isochromene core, a phenyl group, and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylphenylamine with an appropriate isochromene derivative under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isochromene derivatives and phenyl-substituted amides. Examples are:

Uniqueness

What sets N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C24H21NO3/c1-15-7-6-10-21(16(15)2)25-23(26)18-11-12-20-19(13-18)14-22(28-24(20)27)17-8-4-3-5-9-17/h3-13,22H,14H2,1-2H3,(H,25,26)

InChI Key

RVRGXLLDUZTSNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)C

Origin of Product

United States

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